2-Phenyl-1,3-propanediol

Catalog No.
S590797
CAS No.
1570-95-2
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,3-propanediol

CAS Number

1570-95-2

Product Name

2-Phenyl-1,3-propanediol

IUPAC Name

2-phenylpropane-1,3-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

BPBDZXFJDMJLIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)CO

Synonyms

2-Phenyl-1,3-propane-1,1,3,3-diol; NSC 78023;

Canonical SMILES

C1=CC=C(C=C1)C(CO)CO

Polymer Chemistry and Materials Science

    Scientific Field: Polymer chemistry and materials science.

    Summary: 2-Phenyl-1,3-propanediol serves as a bifunctional organic compound in the production of polymer materials. It is widely used in the synthesis of various polymers, including polyether, polyurethane, and polyesters.

    Methods of Application: Researchers incorporate 2-phenyl-1,3-propanediol as a monomer during polymerization reactions. It participates in polycondensation processes, leading to the formation of high-molecular-weight polymers.

    Results/Outcomes: The resulting polymers exhibit desirable properties such as mechanical strength, flexibility, and thermal stability.

Anticonvulsant Drug Development

Chemoenzymatic Synthesis of Enantiomers

Polypropylene Terephthalate Fiber Production

Other Applications

    Summary: 2-Phenyl-1,3-propanediol may find use in other areas, such as fragrance synthesis, where its aromatic properties contribute to specific scents.

    Methods of Application: Researchers incorporate it into fragrance formulations.

    Results/Outcomes: The resulting fragrances enhance perfumes, cosmetics, and other scented products.

2-Phenyl-1,3-propanediol is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2. It features a phenyl group attached to the second carbon of a three-carbon chain that contains two hydroxyl groups. This compound is categorized as a diol due to the presence of two alcohol functional groups. Its structure can be represented as:

text
OH |C6H5-C-CH2-OH

This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceuticals, owing to its versatile chemical properties and potential biological activities.

Safety data on PPD is limited. As with most organic compounds, it's advisable to handle it with care, using appropriate personal protective equipment like gloves and goggles. It's recommended to consult a safety data sheet (SDS) for specific handling and disposal procedures when working with PPD.

Please Note:

  • The information provided is based on current scientific research and may change as new discoveries are made.
  • Always refer to the latest scientific literature and safety data sheets for the most up-to-date information on PPD.
, including:

  • Reduction Reactions: It can be synthesized through the reduction of diethyl phenyl malonate using lithium aluminum hydride, which facilitates the conversion of carbonyl compounds to alcohols .
  • Oxidation Reactions: The compound can also be oxidized to form various derivatives. For instance, it can react with oxidizing agents like hydrogen peroxide to yield nitro derivatives .
  • Formation of Dicarbamates: The compound can be converted into dicarbamates via reaction with phosgene, followed by ammoniation. This transformation is significant for creating pharmaceutical intermediates .

Research indicates that 2-Phenyl-1,3-propanediol exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent and has shown promise in inhibiting certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory properties and potential use in treating various diseases .

Several methods are available for synthesizing 2-Phenyl-1,3-propanediol:

  • Lithium Aluminum Hydride Reduction: This method involves reducing diethyl phenyl malonate to obtain the desired diol .
  • Nitromethylbenzene Reaction: Another synthesis route includes the reaction of nitromethylbenzene with formaldehyde in the presence of a base like sodium bicarbonate, which allows for controlled addition and minimizes side reactions .
  • Hydrogenation of Nitro Derivatives: The reduction of nitro derivatives of 2-phenyl-1,3-propanediol can be achieved using palladium on calcium carbonate as a catalyst under hydrogenation conditions .

2-Phenyl-1,3-propanediol finds applications in various sectors:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties.
  • Cosmetics: The compound is utilized in cosmetic formulations for its moisturizing properties.
  • Chemical Synthesis: It acts as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 2-Phenyl-1,3-propanediol with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. For instance, it has been shown to interact with specific enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions .

Several compounds share structural similarities with 2-Phenyl-1,3-propanediol. Here are some notable examples:

Compound NameStructureUnique Features
1,3-PropanediolHOCH2-CHOH-CH3Simple diol without aromatic substitution
2-Methyl-1,3-propanediolCH3OCH(CH3)CH2OHContains a methyl group instead of a phenyl group
Benzyl AlcoholC6H5CH2OHAromatic alcohol but lacks the additional hydroxyl group
4-Hydroxyphenylacetic AcidC6H4(OH)C(COOH)Contains a carboxylic acid group alongside hydroxyl groups

Uniqueness: 2-Phenyl-1,3-propanediol stands out due to its dual hydroxyl groups combined with an aromatic ring, which enhances its reactivity and potential biological activities compared to simpler alcohols or phenolic compounds.

Catalytic Reduction Approaches for Nitro Precursor Transformation

The reduction of 2-nitro-2-phenyl-1,3-propanediol to 2-phenyl-1,3-propanediol is achieved via hydrogenation using palladium catalysts. Key parameters include:

ParameterOptimal ConditionYieldSource
CatalystPd/CaCO₃80%
Pressure345–862 kPa
Temperature25–50°C

This method avoids the use of toxic reagents like tributyltinhydride and operates under moderate pressure, making it scalable for industrial production.

Metal Hydride-Mediated Reduction of Phenylmalonate Esters

Diethyl phenylmalonate is reduced to 2-phenyl-1,3-propanediol using sodium borohydride (NaBH₄) in buffered conditions:

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Buffer: Sodium dihydrogen phosphate (pH 5.0–6.0)
  • Temperature: 0–15°C
  • Yield: 60–70% with >98% purity

The buffer minimizes side reactions (e.g., phenyl ethanol formation) and enhances selectivity. Alternative hydrides like lithium aluminum hydride (LiAlH₄) yield 71–72% but require anhydrous conditions.

Biocatalytic Pathways for Stereoselective Synthesis

Lyophilized whole-cell biocatalysts enable stereoselective synthesis of 2-phenyl-1,3-propanediol enantiomers:

  • Enzymes Used:
    • Benzaldehyde lyase (BAL) for carboligation
    • Alcohol dehydrogenases (ADHs) for ketone reduction
ConfigurationCosubstrateYieldPuritySource
(1S,2R)1,5-Pentanediol63.8 g/L95.4%
(1R,2R)2-Propanol55.7 g/L98.7%

This method achieves high enantiomeric excess (ee >95%) and is suitable for pharmaceutical intermediates.

Solvent System Optimization in Large-Scale Hydrogenation

Solvent selection critically impacts reaction efficiency in nitro group reductions:

SolventHydrogen Donor CapacityConversion RateSource
2,2,2-TrifluoroethanolHigh92%
EthanolModerate85%
DichloromethaneLow68%

Polar aprotic solvents like THF improve hydride reactivity, while protic solvents enhance nitroarene reduction.

XLogP3

0.6

UNII

9F93674JBB

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

1570-95-2

Wikipedia

Phenylpropanediol

Dates

Last modified: 08-15-2023

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